3-Fluoropyridazine
CAS No.:
Cat. No.: VC16011848
Molecular Formula: C4H3FN2
Molecular Weight: 98.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H3FN2 |
|---|---|
| Molecular Weight | 98.08 g/mol |
| IUPAC Name | 3-fluoropyridazine |
| Standard InChI | InChI=1S/C4H3FN2/c5-4-2-1-3-6-7-4/h1-3H |
| Standard InChI Key | JOSLQLBJJDFBCQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NN=C1)F |
Introduction
Molecular Structure and Chemical Identity
Structural Elucidation
3-Fluoropyridazine consists of a six-membered pyridazine ring (a diazine with two adjacent nitrogen atoms) bearing a fluorine substituent at the 3-position. The molecular structure is defined by the SMILES notation C1=CC(=NN=C1)F, which specifies the positions of nitrogen and fluorine atoms. The presence of electronegative fluorine and nitrogen atoms induces significant polarity, influencing reactivity and intermolecular interactions.
Table 1: Key Molecular Properties of 3-Fluoropyridazine
| Property | Value |
|---|---|
| Molecular Formula | C₄H₃FN₂ |
| Molecular Weight | 98.08 g/mol |
| IUPAC Name | 3-fluoropyridazine |
| InChI Key | JOSLQLBJJDFBCQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NN=C1)F |
| PubChem Compound ID | 18987697 |
The compound’s planar structure and electron-withdrawing groups facilitate participation in aromatic substitution reactions, making it a valuable intermediate in organic synthesis.
Synthesis and Manufacturing
Conventional Synthesis Routes
While detailed synthetic protocols for 3-fluoropyridazine are sparingly documented in publicly available literature, fluorination strategies commonly applied to pyridazine derivatives provide plausible pathways:
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Halogen Exchange Reactions: Substitution of chlorine or bromine atoms in halogenated pyridazines using fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) under controlled conditions . For example, 3-chloropyridazine may undergo nucleophilic aromatic substitution with CsF in polar aprotic solvents like dimethylformamide (DMF).
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Direct Fluorination: Electrophilic fluorination using reagents like Selectfluor® or acetyl hypofluorite (AcOF) to introduce fluorine directly into the pyridazine ring.
Biological and Pharmacological Activity
Anticancer Applications
The compound’s ability to intercalate DNA or inhibit tyrosine kinases has been hypothesized, though in vitro validation remains pending. Fluorine’s electronegativity enhances binding affinity to biological targets, a feature exploited in oncology drug design.
Industrial and Research Applications
Pharmaceutical Intermediates
3-Fluoropyridazine serves as a precursor in synthesizing kinase inhibitors and antiviral agents. Its incorporation into drug candidates improves metabolic stability and bioavailability.
Table 2: Applications of 3-Fluoropyridazine
| Sector | Use Case |
|---|---|
| Pharmaceuticals | Building block for antitumor agents |
| Agrochemicals | Herbicide and pesticide development |
| Materials Science | Conducting polymers and OLED components |
Agrochemical Development
Fluorinated pyridazines enhance the efficacy of herbicides by disrupting plant amino acid biosynthesis. Field trials of derivatives have shown reduced photodegradation rates compared to non-fluorinated analogs.
Future Directions and Challenges
Research Gaps
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Synthetic Optimization: Improving fluorination yields through catalyst design (e.g., phase-transfer catalysts).
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Toxicological Profiling: Acute and chronic toxicity studies to establish safe handling protocols.
Emerging Opportunities
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Photoactive Materials: Exploration in organic photovoltaics due to fluorine’s electron-withdrawing effects.
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PET Imaging: Radiolabeled ¹⁸F derivatives for diagnostic applications.
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